molecular formula C14H29N6O10P3 B585408 Adefovir Diphosphate Triethylamine Salt CAS No. 1346598-45-5

Adefovir Diphosphate Triethylamine Salt

Cat. No.: B585408
CAS No.: 1346598-45-5
M. Wt: 534.339
InChI Key: CMMZUURGSBCDLQ-UHFFFAOYSA-N
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Description

Adefovir Diphosphate Triethylamine Salt is a chemical compound with the molecular formula C8H14N5O10P3•xC6H15N. It is a derivative of Adefovir, an acyclic nucleotide analog with antiviral properties, particularly against the hepatitis B virus (HBV). This compound is primarily used in scientific research and has significant implications in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Adefovir Diphosphate Triethylamine Salt involves multiple steps, starting from the precursor Adefovir. The process typically includes the phosphorylation of Adefovir to form Adefovir Diphosphate, followed by the addition of Triethylamine to form the salt. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and reagents like magnesium tert-butoxide to achieve high conversions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, often involving the use of advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: Adefovir Diphosphate Triethylamine Salt undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, under acidic or basic conditions.

    Reduction: Sodium borohydride, in solvents like ethanol or methanol.

    Substitution: Halogens (chlorine, bromine), in the presence of catalysts like iron or aluminum chloride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield Adefovir Diphosphate Oxide, while reduction may produce Adefovir Diphosphate Hydride.

Scientific Research Applications

Adefovir Diphosphate Triethylamine Salt has a wide range of applications in scientific research:

Mechanism of Action

Adefovir Diphosphate Triethylamine Salt exerts its effects by inhibiting viral DNA polymerase (reverse transcriptase). It competes with the natural substrate deoxyadenosine triphosphate and causes DNA chain termination after its incorporation into viral DNA. This inhibition prevents the replication of the hepatitis B virus, thereby reducing viral load in infected individuals .

Comparison with Similar Compounds

    Tenofovir Disoproxil Fumarate: Another nucleotide analog with potent antiviral activity against hepatitis B and HIV.

    Lamivudine: A nucleoside analog used in the treatment of hepatitis B and HIV.

    Entecavir: A guanosine analog with high potency against hepatitis B virus.

Comparison: Adefovir Diphosphate Triethylamine Salt is unique in its specific inhibition of HBV DNA polymerase and its ability to cause DNA chain termination. Compared to Tenofovir Disoproxil Fumarate, Adefovir has a different safety profile and is less potent but still effective in certain clinical scenarios. Lamivudine and Entecavir have different mechanisms of action and resistance profiles, making Adefovir a valuable alternative in cases of resistance to these drugs .

Properties

CAS No.

1346598-45-5

Molecular Formula

C14H29N6O10P3

Molecular Weight

534.339

IUPAC Name

2-(6-aminopurin-9-yl)ethoxymethyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid;N,N-diethylethanamine

InChI

InChI=1S/C8H14N5O10P3.C6H15N/c9-7-6-8(11-3-10-7)13(4-12-6)1-2-21-5-24(14,15)22-26(19,20)23-25(16,17)18;1-4-7(5-2)6-3/h3-4H,1-2,5H2,(H,14,15)(H,19,20)(H2,9,10,11)(H2,16,17,18);4-6H2,1-3H3

InChI Key

CMMZUURGSBCDLQ-UHFFFAOYSA-N

SMILES

CCN(CC)CC.C1=NC2=C(C(=N1)N)N=CN2CCOCP(=O)(O)OP(=O)(O)OP(=O)(O)O

Synonyms

Diphosphoric Acid Anhydride P-[[2-(6-Amino-9H-purin-9-yl)ethoxy]methyl]phosphonic Acid;  Diphosphoric Acid Monoanhydride [[2-(6-Amino-9H-purin-9-yl)ethoxy]methyl]_x000B_phosphonic Acid;  PMEA Diphosphate; 

Origin of Product

United States

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